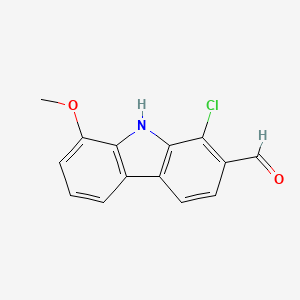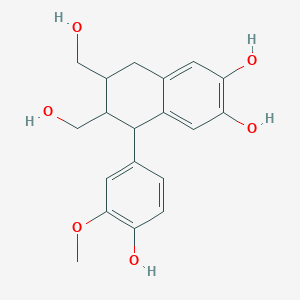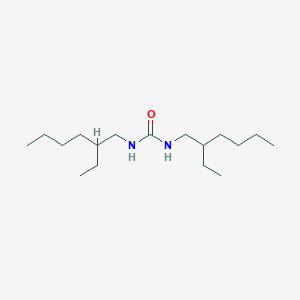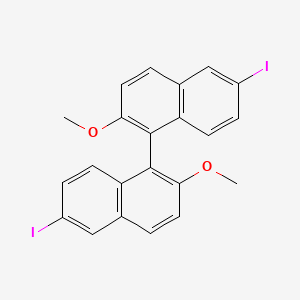![molecular formula C13H18S B14251405 [(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene CAS No. 260548-20-7](/img/structure/B14251405.png)
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 3,4-dimethylpent-3-en-1-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene typically involves the reaction of a suitable benzene derivative with a sulfanyl group and a 3,4-dimethylpent-3-en-1-yl chain. One common method involves the use of 1-(bromomethyl)-3-(4,4-dimethylpent-1-yn-1-yl)benzene as a starting material . This compound can be synthesized through a series of steps including bromination and subsequent reaction with a sulfanyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene involves its interaction with molecular targets and pathways within biological systems. The sulfanyl group can participate in redox reactions, influencing cellular processes. Additionally, the benzene ring and its substituents can interact with various enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene is unique due to the presence of both a sulfanyl group and a 3,4-dimethylpent-3-en-1-yl chain attached to a benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
260548-20-7 |
|---|---|
Molekularformel |
C13H18S |
Molekulargewicht |
206.35 g/mol |
IUPAC-Name |
3,4-dimethylpent-3-enylsulfanylbenzene |
InChI |
InChI=1S/C13H18S/c1-11(2)12(3)9-10-14-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
XMHFAQDEQORVNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)CCSC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


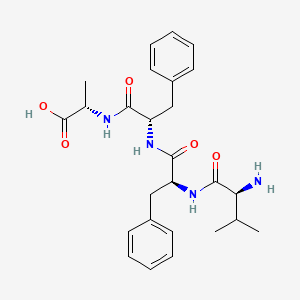
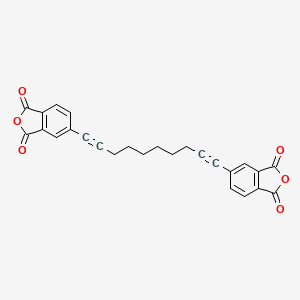
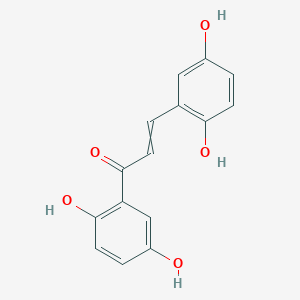
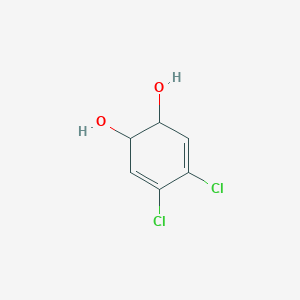

![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)

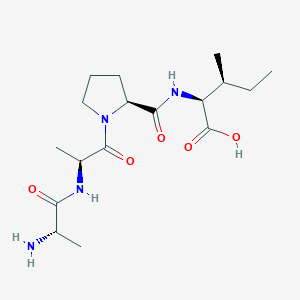
![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
